1-[5-Nitro-6-(trifluoromethyl)indolin-1-yl]ethanone
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Overview
Description
1-[5-Nitro-6-(trifluoromethyl)indolin-1-yl]ethanone is a chemical compound with the molecular formula C11H7F3N2O3 It is characterized by the presence of a nitro group, a trifluoromethyl group, and an indolinone core
Preparation Methods
The synthesis of 1-[5-Nitro-6-(trifluoromethyl)indolin-1-yl]ethanone typically involves the reaction of indole derivatives with appropriate reagents. One common method includes the nitration of 6-(trifluoromethyl)indole followed by acylation to introduce the ethanone group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
1-[5-Nitro-6-(trifluoromethyl)indolin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), potassium permanganate, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[5-Nitro-6-(trifluoromethyl)indolin-1-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[5-Nitro-6-(trifluoromethyl)indolin-1-yl]ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The indolinone core is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-[5-Nitro-6-(trifluoromethyl)indolin-1-yl]ethanone can be compared with other indole derivatives, such as:
- 1-(4-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone
- 1-(1-(4-Ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone
These compounds share a similar indole core but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the trifluoromethyl group in this compound makes it unique, as it enhances the compound’s stability and lipophilicity, potentially leading to improved biological activity and therapeutic potential[5][5].
Properties
Molecular Formula |
C11H9F3N2O3 |
---|---|
Molecular Weight |
274.20 g/mol |
IUPAC Name |
1-[5-nitro-6-(trifluoromethyl)-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C11H9F3N2O3/c1-6(17)15-3-2-7-4-10(16(18)19)8(5-9(7)15)11(12,13)14/h4-5H,2-3H2,1H3 |
InChI Key |
NYNNPTYMINNCOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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